molecular formula C30H42N2O6 B11157147 N-[6-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-6-oxohexyl]-2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]propanamide

N-[6-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-6-oxohexyl]-2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]propanamide

Cat. No.: B11157147
M. Wt: 526.7 g/mol
InChI Key: NECBSLOSHPMWGW-UHFFFAOYSA-N
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Description

N-[6-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-6-oxohexyl]-2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines elements of isoquinoline and chromenone, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-6-oxohexyl]-2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]propanamide involves multiple steps, including the formation of the isoquinoline and chromenone moieties, followed by their coupling. The reaction conditions typically require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques such as continuous flow reactors, which allow for precise control over reaction conditions and scalability. The use of advanced purification methods, such as chromatography, ensures the removal of impurities and the production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

N-[6-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-6-oxohexyl]-2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert ketone groups to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups.

Scientific Research Applications

N-[6-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-6-oxohexyl]-2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]propanamide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions at the molecular level.

    Medicine: The compound is explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[6-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-6-oxohexyl]-2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological processes. Detailed studies on its binding affinity and molecular interactions are essential to fully understand its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[6-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-6-oxohexyl]-2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]propanamide stands out due to its unique combination of isoquinoline and chromenone moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C30H42N2O6

Molecular Weight

526.7 g/mol

IUPAC Name

N-[6-(4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl)-6-oxohexyl]-2-(3,4,7-trimethyl-2-oxochromen-5-yl)oxypropanamide

InChI

InChI=1S/C30H42N2O6/c1-19-16-24(27-20(2)21(3)29(35)38-25(27)17-19)37-22(4)28(34)31-14-9-5-6-11-26(33)32-15-13-30(36)12-8-7-10-23(30)18-32/h16-17,22-23,36H,5-15,18H2,1-4H3,(H,31,34)

InChI Key

NECBSLOSHPMWGW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C(C(=O)O2)C)C)C(=C1)OC(C)C(=O)NCCCCCC(=O)N3CCC4(CCCCC4C3)O

Origin of Product

United States

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